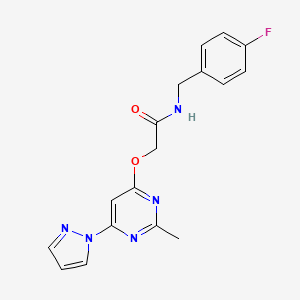

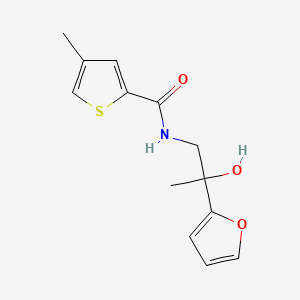

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

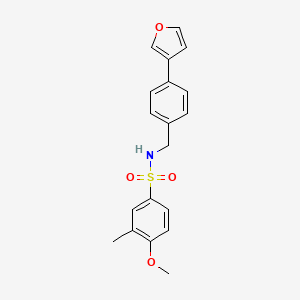

Furan and thiophene are both heterocyclic compounds, which are compounds that contain a ring structure containing atoms of at least two different elements . Furan has a five-membered ring with four carbon atoms and one oxygen atom . Thiophene also has a five-membered ring, but with four carbon atoms and a sulfur atom .

Synthesis Analysis

The synthesis of furan and thiophene derivatives can involve various chemical reactions. For example, furfuryl alcohol, a furan derivative, can be synthesized by hydrogenation of furfural . Thiophene derivatives can be synthesized through reactions such as palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the compound’s geometric and vibrational properties .Chemical Reactions Analysis

Furan and thiophene derivatives can undergo various chemical reactions. For example, furan derivatives can participate in Diels–Alder reactions with electrophilic alkenes and alkynes . Thiophene derivatives can undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through experimental methods and theoretical calculations. For example, the density, boiling point, and solubility of furfural, a furan derivative, have been reported .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including our compound of interest, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The presence of the furan ring contributes to the compound’s ability to interfere with bacterial cell wall synthesis or protein function, making it a candidate for developing new antibacterial agents to combat antibiotic resistance.

Antifungal and Antiviral Properties

The furan nucleus is also associated with antifungal and antiviral activities . This makes the compound a potential candidate for the development of treatments against fungal infections and viral diseases. Its mode of action could involve disrupting the replication process of viruses or inhibiting the growth of fungal cells.

Anti-Inflammatory and Analgesic Effects

Compounds with a furan ring have shown anti-inflammatory and analgesic effects . This suggests that N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide could be used in the development of new medications to treat inflammatory conditions and pain management.

Anticancer Potential

The structural complexity of furan derivatives provides a platform for anticancer drug development . The compound could be designed to target specific cancer cell lines, leading to the inhibition of tumor growth and proliferation. Research into its anticancer properties could yield significant advancements in cancer therapy.

Corrosion Inhibition

Furan derivatives have applications in the field of industrial chemistry as corrosion inhibitors . The compound could be used to protect metals and alloys from corrosion, which is essential for extending the life of industrial machinery and infrastructure.

Food Industry Applications

In the food industry, furan derivatives are known for their role in flavor and aroma . N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide could be explored for its potential to enhance the flavor profile of various food products due to its structural similarity to compounds that contribute to the aroma of cooked foods.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-9-6-10(18-7-9)12(15)14-8-13(2,16)11-4-3-5-17-11/h3-7,16H,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJSUNLKMSZPKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC(C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2924146.png)

![1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2924148.png)

![2,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2924151.png)

![2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N,N-dipropylacetamide](/img/structure/B2924164.png)